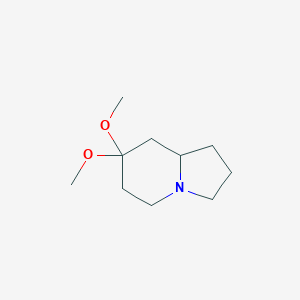
Adenosine, 2',3'-dideoxy-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” typically involves multi-step organic reactions. The starting materials often include purine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the amino and methylthio groups onto the purine ring.
Cyclization: Formation of the tetrahydrofuran ring through cyclization reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Automation: Implementation of automated systems to control reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the purine ring.
Aplicaciones Científicas De Investigación
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its purine base, which is a common motif in antiviral and anticancer agents.
Biochemistry: Study of its interactions with enzymes and nucleic acids.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of “((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” involves its interaction with molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing it to interfere with biological processes such as DNA replication or protein synthesis. The specific pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
2-Methylthioadenosine: A derivative of adenosine with a methylthio group.
Ribavirin: An antiviral compound with a similar purine base.
Uniqueness
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
122970-32-5 |
|---|---|
Fórmula molecular |
C11H15N5O2S |
Peso molecular |
281.34 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O2S/c1-19-11-14-9(12)8-10(15-11)16(5-13-8)7-3-2-6(4-17)18-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |
Clave InChI |
FUAQAWBOOQNDQR-NKWVEPMBSA-N |
SMILES isomérico |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |
SMILES canónico |
CSC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




